6-Ethynylpyridin-2(1H)-one 2,2,2-trifluoroacetate
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Overview
Description
6-Ethynylpyridin-2(1H)-one 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the ethynyl group and the trifluoroacetate moiety can impart unique chemical properties to the compound, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylpyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: This step often involves the use of ethynylating agents under specific conditions.
Addition of the Trifluoroacetate Group: This can be done using trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could be used to modify the ethynyl group or other functional groups.
Substitution: The trifluoroacetate group may be substituted under certain conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could lead to a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethynylpyridin-2(1H)-one 2,2,2-trifluoroacetate would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2(1H)-one Derivatives: Compounds with similar core structures but different substituents.
Ethynyl-Substituted Compounds: Molecules with ethynyl groups that may have similar reactivity.
Trifluoroacetate-Containing Compounds: Compounds with trifluoroacetate groups that may share similar properties.
Uniqueness
6-Ethynylpyridin-2(1H)-one 2,2,2-trifluoroacetate is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
6-ethynyl-1H-pyridin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO.C2HF3O2/c1-2-6-4-3-5-7(9)8-6;3-2(4,5)1(6)7/h1,3-5H,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMULIIIGNLOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=O)N1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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